molecular formula C15H23N3O3 B12618059 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid CAS No. 912541-08-3

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B12618059
CAS No.: 912541-08-3
M. Wt: 293.36 g/mol
InChI Key: PHQOVWBVUCCYBD-UHFFFAOYSA-N
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Description

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino or diethylcarbamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of diethylamino and diethylcarbamoyl groups makes it a versatile compound for various applications.

Biological Activity

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is a pyridine derivative that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring both diethylamino and diethylcarbamoyl functional groups, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 912541-08-3
  • LogP : 2.108 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, thereby influencing metabolic pathways. The presence of the pyridine ring allows for coordination with metal ions, which can further affect its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies have shown that pyridine derivatives can inhibit enzymes involved in critical metabolic pathways, such as kinases and phosphatases, which are pivotal in cancer progression and inflammation.

2. Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways related to inflammation, such as NF-kB signaling.

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of several pyridine derivatives on human cancer cell lines.
    • Results indicated that this compound exhibited significant inhibition of cell proliferation at concentrations above 10 µM.
  • Enzyme Inhibition Study :
    • This study focused on the inhibition of a specific kinase associated with cancer progression.
    • The compound showed an IC50 value of approximately 25 µM, indicating moderate potency as an enzyme inhibitor.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls.
    • Histological analysis revealed decreased infiltration of inflammatory cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, anti-inflammatory~25
Pyridine-2-carboxylic acidStructureAntioxidant50
N,N-Diethyl-2-pyridinecarboxamideStructureAntimicrobial30

Properties

CAS No.

912541-08-3

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

4-(diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O3/c1-5-17(6-2)11-9-12(14(19)18(7-3)8-4)16-13(10-11)15(20)21/h9-10H,5-8H2,1-4H3,(H,20,21)

InChI Key

PHQOVWBVUCCYBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC(=C1)C(=O)O)C(=O)N(CC)CC

Origin of Product

United States

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